molecular formula C10H9F3O3 B2610665 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid CAS No. 1716-77-4

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid

Número de catálogo: B2610665
Número CAS: 1716-77-4
Peso molecular: 234.174
Clave InChI: YWGWRGLPYNFJRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid is a biochemical compound used for proteomics research . It has a molecular formula of C10H9F3O3 and a molecular weight of 234.17 .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .

Aplicaciones Científicas De Investigación

1. Synthesis of Dendritic Compounds

4,4,4-Trifluoro-3-hydroxybutanoic acid is utilized as a starting material in the synthesis of dendritic branches. These branches are attached to a chiral triol, resulting in CF3-substituted dendrimers and compounds. This process involves diastereoselective aldol additions and Williamson etherifications, with the resulting dendrimers characterized by NMR and mass spectroscopy (Greiveldinger & Seebach, 1998).

2. Asymmetric Hydrogenation

(E)-2-oxo-4-arylbut-3-enoic acids, when hydrogenated using a Ru catalyst with SunPhos as the chiral ligand, result in 2-hydroxy-4-arylbutanoic acids. This method is significant for synthesizing intermediates for ACE inhibitors (Zhu et al., 2010).

3. X-ray Structure Determination

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid contributes to the determination of the stereochemistry of new amino acid components in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase, via X-ray crystallography (Nakamura et al., 1976).

4. Synthesis of 1,2λ5σ4-oxaphospholanes

This compound reacts with dichlorophosphines to yield phosphonites, which rearrange to form diastereoisomeric phosphoranes and oxaphospholanes. This is a significant advancement in the field of organophosphorus chemistry (Ratner et al., 1997).

5. Asymmetric Synthesis

It serves as a key component in the asymmetric synthesis of various compounds, including butyrophenones and butyric acid phenyl esters, utilizing crystallization and oxidation techniques (Ishii et al., 2002).

6. Electrochemical Synthesis

Employed in the electrochemical synthesis of 1,4-dihydropyridine-3-carbonitriles nanoparticles, this compound enables a novel three-component reaction, offering advantages in yield, atom economy, and environmental friendliness (Goodarzi & Mirza, 2020).

7. Chiral Dopants for Liquid Crystals

Used in the synthesis of new chiral dopants for nematic liquid crystals, demonstrating significant influence on the helical twisting power (HTP) of the liquid crystals (Aoki et al., 2003).

Safety and Hazards

The safety and hazards of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid are not fully detailed in the sources I found .

Propiedades

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)9(16,6-8(14)15)7-4-2-1-3-5-7/h1-5,16H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGWRGLPYNFJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of n-butyl lithium (1.6M in hexanes, 40 mL) in dry THF (90 mL), was added dropwise diisopropylamine (9.45 mL) and the mixture was stirred for 5 min. Keeping the temperature at 0° C., AcOH (1.92 mL, 0.0336 mol) was added dropwise and the reaction mixture was stirred for 10 min and then heated at 50° C. for 30 min. The resulting solution was allowed to cool, a solution of 2,2,2-trifluoroacetophenone (4.76 mL (0.0336 mol) in dry THF (15 mL) was added at 0° C. and the resulting mixture was stirred at room temperature overnight. Finally, Et20 (150 mL) and H2O (50 mL) were added, the aqueous phase was separated, acidified with HCl and extracted with EtOAc (3×). The organic phase was dried and concentrated to afford the title compound as an orange solid (3.88 g, 49%).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
9.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.92 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
49%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.